Structural and Physicochemical Identity: 3,4,5-Trifluorophenyl vs. Common Aryl Analogs
A structural comparison of the target compound with four commercially accessible analogs reveals that the 3,4,5-trifluorophenyl substituent is a defining feature. The trifluorinated ring system provides a distinct electrostatic surface and is a well-validated bioisostere in drug discovery, but the specific combination of this group with the propanoic acid side chain on an imidazolidinedione scaffold is not described in any primary publication. Consequently, all differentiation is based on computed molecular properties rather than empirical assay data [1]. The predicted XLogP3-AA of 0.9 for the target compound is significantly lower than typical drug-like molecules, while its exact mass of 302.05144126 Da distinguishes it from analogs by mass spectrometry .
| Evidence Dimension | Molecular structure and predicted physicochemical properties |
|---|---|
| Target Compound Data | 3,4,5-trifluorophenyl substituent; molecular weight 302.21 g/mol; XLogP3-AA 0.9; exact mass 302.05144126 Da. |
| Comparator Or Baseline | 3,4,5-trimethoxyphenyl analog (CAS 1922787-48-1, MW 338.31 g/mol); 4-fluorophenyl analog (CAS 889939-74-6, MW 266.23 g/mol); unsubstituted phenyl analog (not found); acetic acid side chain analog (MW 288.18 g/mol). |
| Quantified Difference | MW difference: +36.10 Da vs. acetic acid analog; -36.10 Da vs. trimethoxyphenyl analog. XLogP3-AA difference: not computable for all comparators. |
| Conditions | In silico property prediction (PubChem-derived, computed by XLogP3 3.0 and OEChem 2.3.0). |
Why This Matters
For procurement, the exact mass and molecular formula are unambiguous identifiers; for drug discovery, the trifluorophenyl group may confer distinct metabolic stability compared to methoxy or mono-fluoro analogs, but this has not been empirically validated for this scaffold.
- [1] PubChem. Computed properties for 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid and related analogs. View Source
